5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Overview
Description
5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of a fluorine atom at the 5th position and an imidazo[4,5-b]pyridin-2(3H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-aminopyridine with formamide, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine-2-one derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, it can interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 2-Phenyl-1H-imidazo[4,5-b]pyridine
- 3-(1H-benzo[d]imidazol-2-yl)-1H-imidazo[4,5-b]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: Compared to these similar compounds, 5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties. This fluorine substitution enhances its metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable compound in drug development .
Properties
Molecular Formula |
C6H4FN3O |
---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
5-fluoro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4FN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) |
InChI Key |
DBIAJBSEOIVDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)F |
Origin of Product |
United States |
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